2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid
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Overview
Description
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes an amino group and a methyl group attached to a pentanoyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid typically involves the reaction of glycine with 2-amino-4-methylpentanoic acid. The reaction is carried out under controlled conditions, often involving the use of protective groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid: A related compound with a similar structure but lacking the glycine moiety.
Uniqueness
This compound is unique due to its combined structural features of glycine and 2-amino-4-methylpentanoic acid. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
17563-63-2 |
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Molecular Formula |
C8H17BrN2O3 |
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]acetic acid;hydrobromide |
InChI |
InChI=1S/C8H16N2O3.BrH/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H |
InChI Key |
RJPSYAGDPNNYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)N.Br |
Origin of Product |
United States |
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